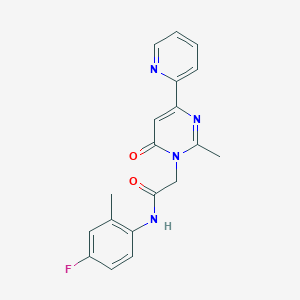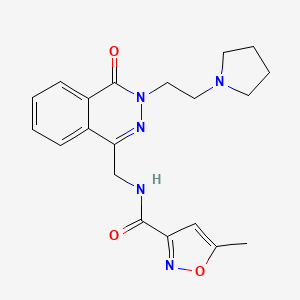![molecular formula C15H12ClN3O3S B2731347 6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide CAS No. 1356715-57-5](/img/structure/B2731347.png)
6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, with additional functional groups including a furan ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Sulfonamide Core: The initial step involves the sulfonation of pyridine to introduce the sulfonamide group.
Furan-2-yl Methylation: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-yl methyl halide reacts with the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine and furan rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.
6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-3-yl)pyridine-3-sulfonamide: Similar structure but with the pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
The unique combination of functional groups in 6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide provides distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the sulfonamide, chlorine, and furan groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-N-pyridin-2-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-14-7-6-13(10-18-14)23(20,21)19(11-12-4-3-9-22-12)15-5-1-2-8-17-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQCVGXJKANRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CO2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B2731265.png)

![ethyl 3-({[(pyridin-4-yl)formohydrazido]methanethioyl}amino)propanoate](/img/structure/B2731267.png)
![5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2731268.png)



![2-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)acetamide](/img/structure/B2731274.png)
![2-[3'-(4-Chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2731275.png)
![N-benzyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2731276.png)


![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2731282.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2731287.png)
